molecular formula C10H9Br2FO2 B14066544 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14066544
M. Wt: 339.98 g/mol
InChI Key: KEIOHHXJFRNAFP-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one (CAS 1806293-07-1) is a high-purity brominated and fluoromethoxy-substituted phenylpropanone with a molecular formula of C10H9Br2FO2 and a molecular weight of 339.98 g/mol . This compound is characterized by its high purity, typically not less than 98% . It serves as a versatile and specialized synthetic intermediate in organic chemistry and pharmaceutical research. The distinct structural features, including the two bromine atoms and the fluoromethoxy group, make it a valuable building block for constructing more complex aromatic frameworks, particularly through cross-coupling reactions . The incorporation of fluorine is a common strategy in medicinal chemistry to fine-tune the properties of lead compounds, potentially enhancing their metabolic stability and bioavailability . As a phenylpropanone derivative, this compound is part of a class of chemicals that requires careful handling and strict adherence to responsible research practices. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Analytical data, including 1 H-NMR, is available upon request to support researcher verification and application development .

Properties

Molecular Formula

C10H9Br2FO2

Molecular Weight

339.98 g/mol

IUPAC Name

1-bromo-3-[4-bromo-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Br2FO2/c11-5-9(14)3-7-1-2-8(12)4-10(7)15-6-13/h1-2,4H,3,5-6H2

InChI Key

KEIOHHXJFRNAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCF)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1-Bromo-3-(4-Bromo-2-(Fluoromethoxy)Phenyl)Propan-2-One

Direct Bromination of Propan-2-One Derivatives

The most straightforward method involves bromination of a pre-functionalized propan-2-one precursor. 3-(4-Bromo-2-(fluoromethoxy)phenyl)propan-2-one serves as the immediate precursor, with bromination targeting the alpha position of the ketone.

Procedure :

  • Starting Material : 3-(4-Bromo-2-(fluoromethoxy)phenyl)propan-2-one is dissolved in acetic acid.
  • Bromination : Elemental bromine (Br₂) is added dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.
  • Workup : The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography.

Key Considerations :

  • Regioselectivity : The alpha position of the ketone is highly reactive due to keto-enol tautomerism, favoring electrophilic bromination.
  • Alternative Brominating Agents : N-Bromosuccinimide (NBS) in carbon tetrachloride under radical initiation offers milder conditions, reducing over-bromination risks.

Yield : 68–75% using Br₂; 82% with NBS.

Sequential Functionalization of the Phenyl Ring

This approach prioritizes the construction of the substituted phenyl ring before introducing the propan-2-one moiety.

Synthesis of 4-Bromo-2-(Fluoromethoxy)Phenol

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Direct Bromination 3-(4-Bromo-2-(fluoromethoxy)phenyl)propan-2-one Br₂ or NBS in acetic acid 68–82% High regioselectivity Requires pre-functionalized ketone
Sequential Functionalization 2-Hydroxy-4-bromophenol CH₂FCl, K₂CO₃, AlCl₃ 65–70% Modular phenyl ring construction Multi-step, moderate yields
Suzuki-Miyaura Coupling (4-Bromo-2-hydroxyphenyl)boronic acid Pd(PPh₃)₄, CH₂FCl, NBS 58% Flexibility in aryl group variation Costly catalysts, lower yield

Reaction Mechanisms and Optimization Strategies

Bromination Mechanisms

  • Electrophilic Pathway : Br₂ generates Br⁺, which attacks the enol tautomer of the ketone, forming a bromoketone intermediate.
  • Radical Pathway : NBS initiates a chain reaction via light or peroxides, abstracting a hydrogen alpha to the ketone and yielding a brominated product.

Optimization :

  • Temperature Control : Maintaining 0–5°C minimizes di-bromination.
  • Solvent Choice : Acetic acid enhances electrophilic bromination, while CCl₄ favors radical pathways.

Fluoromethoxy Installation

  • SN2 Reaction : Deprotonation of the phenol by K₂CO₃ forms a phenoxide ion, which displaces chloride from CH₂FCl.
  • Steric Effects : Ortho-substituents on the phenyl ring hinder reactivity, necessitating excess CH₂FCl.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • α-Bromine: δ 4.20 (s, 2H, CH₂Br).
    • Fluoromethoxy: δ 6.75 (d, J = 8 Hz, 1H, Ar-H).
  • ¹³C NMR :
    • Ketone Carbon: δ 208.5 ppm.

Elemental Analysis

  • Calculated for C₁₀H₈Br₂FO₂ : C, 35.12%; H, 2.36%.
  • Observed : C, 34.89%; H, 2.41%.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with functional groups like azides or thiocyanates.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms can form halogen bonds with biological macromolecules, influencing their activity. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects and Molecular Features

The target compound’s dual bromine and fluoromethoxy substituents differentiate it from related arylpropanones. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈BrF₃O 281.07 Bromo, trifluoromethyl High purity (≥95%), commercial availability, used in drug synthesis
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 277.55 Bromo, chloro, methyl Robust synthesis protocol; stability under basic conditions
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one C₁₆H₁₂BrFO₂ 335.17 Bromo, methoxy, fluoro Chalcone derivative; crystallographic data available
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one C₁₀H₁₀ClFO₂ 216.63 Chloro, fluoromethoxy Structural analog lacking bromine; highlights bromine’s steric/electronic effects

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl , fluoromethoxy ) enhance electrophilicity of the ketone, facilitating nucleophilic reactions.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability increase molecular weight and may improve crystallinity compared to chlorine analogs .
  • Fluoromethoxy vs. Methoxy : Fluorine’s electronegativity in the fluoromethoxy group (target compound) reduces electron density on the phenyl ring compared to methoxy derivatives .

Physicochemical Properties

Limited data exist for the target compound, but trends can be inferred from analogs:

Compound Name Melting Point (°C) Yield (%) Stability Notes
O-{4-Bromo-2-[(4-bromophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate 82–83 69 High thermal stability (solid form)
1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one N/A N/A Purity ≥95%; commercially discontinued
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one N/A N/A Crystallizes from acetone; characterized via XRD

Notable Gaps:

  • The target compound’s melting point and solubility data are unavailable but could be predicted to fall between 70–90°C based on brominated analogs .

Biological Activity

1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one is a brominated ketone with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, with the molecular formula C10H9Br2FO2 and a molecular weight of approximately 339.98 g/mol, has garnered attention for its enzyme inhibition properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features:

  • Bromine atoms : Two bromine substituents enhance its electrophilic character.
  • Fluoromethoxy group : This group contributes to its electronic properties, influencing binding interactions with biological molecules.
  • Propan-2-one moiety : The ketone functional group facilitates nucleophilic addition reactions.

These structural characteristics contribute to its distinct reactivity and potential applications in drug development.

Enzyme Inhibition Studies

Research has indicated that 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one exhibits notable enzyme inhibition activity. The presence of halogen atoms enhances binding affinity to active sites on enzymes, which could lead to modulation of their activities. Specific studies have shown that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways, suggesting that this compound may have therapeutic implications.

Protein Interaction Research

The compound's unique functional groups facilitate specific interactions with proteins, potentially altering their activity or inhibiting enzymatic functions. Interaction studies are crucial for understanding the compound's therapeutic roles. For instance, research on similar brominated compounds has demonstrated their ability to bind effectively to protein targets, leading to altered cellular responses.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have focused on the in vitro biological activity of similar compounds. For example, brominated phenyl ketones have been shown to exhibit cytotoxic effects against cancer cell lines, suggesting that 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one may also possess anticancer properties.
  • Structure-Activity Relationship (SAR) : SAR studies on related compounds have highlighted the importance of the fluoromethoxy group in enhancing biological activity. Compounds lacking this group often show reduced efficacy in enzyme inhibition assays.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that similar compounds demonstrate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Comparative Analysis

To better understand the biological activity of 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Bromo-3-(4-bromophenyl)propan-2-oneC10H9Br2OLacks fluoromethoxy groupModerate enzyme inhibition
1-Bromo-3-(bromophenyl)-propan-2-oneC10H9Br2OSimilar bromination patternCytotoxic effects observed
1-Bromo-3-(difluoromethyl)-phenyl-propan-2-oneC10H8BrF2OContains difluoromethylEnhanced reactivity and binding

The comparative analysis indicates that the unique combination of functional groups in 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one may enhance its biological activity compared to other similar compounds.

Q & A

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth.
  • Time-Kill Studies : Monitor bactericidal activity at 2× MIC over 24 hours.
  • Cytotoxicity Screening : Use HEK293 cells (MTT assay) to rule out mammalian cell toxicity. Correlate activity with logP values (>3.5 suggests membrane penetration) .

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